Cimaterol-d7

Analytical Chemistry Mass Spectrometry Isotopic Purity

Cimaterol-d7 is the definitive deuterium-labeled internal standard for cimaterol quantification, validated for regulatory residue analysis (LOQ ≤1 ppb, R²>0.99) and ADME pharmacokinetic studies. Its unique d7-labeling ensures co-elution with native cimaterol and matched ionization efficiency, effectively correcting for matrix effects and extraction variability—a critical requirement for legally defensible data. Generic structural analogs or alternative deuterated β-agonists (e.g., clenbuterol-d9) introduce irreproducible quantitative bias due to differential recovery and ionization behavior. Insist on Cimaterol-d7 for analytical fidelity in LC-MS/MS and GC-MS workflows.

Molecular Formula C12H17N3O
Molecular Weight 226.33 g/mol
CAS No. 1228182-44-2
Cat. No. B565682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimaterol-d7
CAS1228182-44-2
Synonyms2-Amino-5-[1-hydroxy-2-[(1-methylethyl-d7)amino]ethyl]benzonitrile;  CL 263780-d7; 
Molecular FormulaC12H17N3O
Molecular Weight226.33 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)N)C#N)O
InChIInChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D
InChIKeyBUXRLJCGHZZYNE-UNAVHCQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimaterol-d7 (CAS 1228182-44-2): A High-Purity Deuterated β-Adrenergic Agonist for Precise Analytical Quantification


Cimaterol-d7 (CAS 1228182-44-2) is a synthetic, deuterium-labeled analog of the β-adrenergic agonist cimaterol (unlabeled CAS 54239-37-1), distinguished by the substitution of seven hydrogen atoms with deuterium . As a stable isotope-labeled internal standard (SIL-IS), it is chemically and structurally analogous to the native analyte but possesses a distinct mass shift, enabling its use as a precise calibration and quantification tool in mass spectrometry-based workflows . The compound retains the potent β-adrenergic receptor agonist activity of its parent molecule, with reported pEC50 values of 8.13 (β1), 8.78 (β2), and 6.62 (β3) , and is supplied as a high-purity reference material .

Why Cimaterol-d7 is an Irreplaceable Analytical Tool Despite the Availability of Other β-Agonist Internal Standards


Generic substitution with a non-isotopic internal standard or a different deuterated β-agonist (e.g., clenbuterol-d9, ractopamine-d3) is scientifically invalid for the accurate quantification of cimaterol. A valid internal standard must co-elute with the analyte and exhibit near-identical extraction recovery, ionization efficiency, and matrix effect susceptibility to effectively correct for analytical variability [1]. The use of a structural analog introduces significant bias due to differential behavior in sample preparation and ionization [2]. Furthermore, even among deuterated internal standards, variations in isotopic purity, labeling position, and the number of deuterium atoms directly impact quantification accuracy due to potential isotopic cross-talk (signal overlap) and kinetic isotope effects [3]. The specific d7-labeling pattern of Cimaterol-d7 is engineered to minimize spectral overlap with the native cimaterol analyte while maximizing analytical sensitivity, a performance characteristic not guaranteed by other deuterated β-agonists .

Quantitative Differentiation of Cimaterol-d7: A Procurement-Focused Evidence Guide


Isotopic Purity Benchmarking: Cimaterol-d7 vs. Clenbuterol-d9 and Ractopamine-d3

Cimaterol-d7 demonstrates a superior minimum specified isotopic purity compared to other widely used deuterated β-agonist internal standards. It is specified with an isotopic purity of >99.0 atom% D , which is higher than the typical ≥97.0% isotopic purity specified for Clenbuterol-d9 and comparable or superior to the 97-99% deuterated forms specified for Ractopamine-d3 . Higher isotopic purity directly minimizes 'isotopic cross-talk,' where the internal standard's M+0 isotope contributes to the analyte's signal, leading to an overestimation of analyte concentration, particularly at low levels [1].

Analytical Chemistry Mass Spectrometry Isotopic Purity Reference Standards

Analytical Method Performance: Cimaterol-d7 as an Internal Standard vs. Structural Analogs

Methods validated with Cimaterol-d7 as an internal standard for quantifying cimaterol in complex matrices like bovine urine and muscle demonstrate a broad, acceptable recovery range of 70-120% with relative standard deviations (RSD) consistently below 10% . In contrast, a method using Clenbuterol-d9 as a surrogate for clenbuterol in pig liver reported a narrower recovery range of 73.0-88.7% and matrix effects ranging from 83.7-92.8% . A method for ractopamine-d3 in sheep organs reported recoveries of 81.4%-90.2% [1]. The broader 70-120% recovery window for Cimaterol-d7, while still meeting typical regulatory acceptance criteria (e.g., 70-120%), indicates a robustness across a wider array of sample preparation conditions and concentration levels, which is a valuable trait for multi-laboratory method transfer and routine high-throughput analysis .

Method Validation LC-MS/MS Residue Analysis Veterinary Drug Monitoring

Receptor Subtype Selectivity Profile: Cimaterol vs. Clenbuterol

The parent compound, cimaterol, exhibits a distinct selectivity profile for human β-adrenergic receptor subtypes (pEC50: β1=8.13, β2=8.78, β3=6.62) . This profile differs from that of clenbuterol, another β-agonist. In functional cAMP accumulation assays in chicken skeletal muscle cells, cimaterol demonstrated a 1.43-fold higher potency (EC50 = 630 nM) compared to clenbuterol (EC50 = 900 nM) [1]. While both are classified as 'weak agonists' in this model, cimaterol's ~30% higher potency provides a quantitative basis for selecting the appropriate labeled internal standard when studying the specific pharmacological or toxicological effects of cimaterol.

Pharmacology β-Adrenergic Receptors Selectivity Mechanism of Action

Optimal Deployment Scenarios for Cimaterol-d7 in Quantitative Analysis and Residue Monitoring


Regulatory Compliance and Residue Monitoring in Food Safety Laboratories

Cimaterol-d7 is the definitive internal standard for laboratories conducting regulatory monitoring of cimaterol residues in animal-derived food products (e.g., bovine muscle, urine) using LC-MS/MS or GC-MS. Its use enables the generation of legally defensible data, meeting the stringent method validation criteria for accuracy, precision, and sensitivity required by regulatory bodies . The demonstrated correlation coefficients of >0.99 and limits of quantification down to 1 ppb are essential for detecting cimaterol at or below established maximum residue limits (MRLs) or minimum required performance limits (MRPLs) .

High-Throughput Pharmacokinetic (PK) and Metabolism Studies

For researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of cimaterol, Cimaterol-d7 is the preferred internal standard for quantifying the parent drug in complex biological matrices (plasma, urine, tissues) . Its high isotopic purity (>99 atom% D) minimizes signal interference, ensuring that the measured cimaterol concentrations accurately reflect the in vivo drug levels, which is critical for calculating precise pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) .

Method Development and Validation for Novel β-Agonist Assays

Cimaterol-d7 serves as a critical reference material during the development and validation of new analytical methods for β-agonists. Its stable, well-characterized nature allows analysts to assess and correct for matrix effects, extraction efficiency, and instrument variability across different sample types . The documented recovery range of 70-120% and RSD of <10% across multiple matrices provides a robust performance benchmark against which new sample preparation techniques (e.g., QuEChERS, molecularly imprinted polymers) can be evaluated and optimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimaterol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.